Humic Acid

Description

Structure

3D Structure

Properties

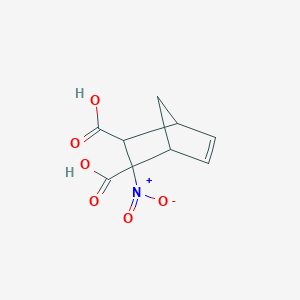

IUPAC Name |

2-nitrobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c11-7(12)6-4-1-2-5(3-4)9(6,8(13)14)10(15)16/h1-2,4-6H,3H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZYHAIUNVAGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C(C2C(=O)O)(C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chocolate-brown solid; [Merck Index] | |

| Record name | Humic acids | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14775 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1415-93-6 | |

| Record name | Humic acids | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Humic acids | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Humic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Supramolecular Architecture of Soil Humic Acids: A Technical Guide for Researchers

An in-depth exploration of the contemporary understanding of soil humic acid structure, detailing the analytical methodologies used for its characterization and presenting key quantitative data for researchers, scientists, and drug development professionals.

Introduction

For decades, the prevailing view of soil humic acids was that of large, recalcitrant, and highly cross-linked macromolecules formed through complex humification pathways. However, recent advancements in analytical chemistry have ushered in a new paradigm. The contemporary model posits that humic acids are not single, large polymers but rather dynamic, supramolecular associations of diverse, relatively low molecular weight organic molecules.[1][2] These associations are stabilized by non-covalent interactions, primarily hydrogen bonds and hydrophobic forces, and can organize into micellar-like structures in aqueous environments.[1][2] This revised understanding has profound implications for their role in soil biogeochemistry, their interactions with environmental contaminants, and their potential applications in various scientific fields, including drug development. This guide provides a detailed overview of the molecular structure of soil humic acids, the experimental protocols used for their characterization, and a summary of key quantitative data.

The Supramolecular Model of this compound Structure

The shift from a macromolecular to a supramolecular concept is a cornerstone of modern humic substance science. This model suggests that the large apparent molecular sizes observed in techniques like size exclusion chromatography are a result of the aggregation of smaller, chemically diverse molecules.[2][3][4] These smaller components include a variety of compounds of biological origin, such as degraded lignin, lipids, peptides, and carbohydrates, which are held together by weak, non-covalent bonds.[2][4]

This supramolecular arrangement creates distinct hydrophobic and hydrophilic domains. The hydrophobic interiors can be shielded from the aqueous environment by exterior hydrophilic layers, analogous to micelles formed by surfactants.[1][2] This structure is not static; the associations are dynamic, and the constituent molecules can exchange with the surrounding environment. This model helps to explain the remarkable heterogeneity and diverse reactivity of humic acids.

Below is a diagram illustrating the supramolecular assembly of this compound from smaller, diverse molecular components.

Caption: Supramolecular assembly of this compound.

Quantitative Data on Soil Humic Acids

The chemical composition and properties of humic acids can vary significantly depending on their origin, the soil type, and the extraction method used.[4][5] However, extensive research has established typical ranges for their elemental composition, functional group content, and molecular weight.

Table 1: Elemental Composition of Soil Humic Acids

The elemental composition provides fundamental information about the building blocks of humic acids. The values are typically presented on a dry, ash-free basis.

| Element | Content Range (%) | Reference(s) |

| Carbon (C) | 40 - 60 | [5][6] |

| Oxygen (O) | 30 - 50 | [5][6] |

| Hydrogen (H) | 2 - 5 | [5][6] |

| Nitrogen (N) | 0 - 4 | [5][6] |

| Sulfur (S) | 0 - 2 | [5] |

Table 2: Acidic Functional Group Content of Soil Humic Acids

The acidic functional groups, particularly carboxylic and phenolic hydroxyl groups, are largely responsible for the charge, reactivity, and metal-binding capacity of humic acids.[4][7]

| Functional Group | Content Range (meq/g) | Reference(s) |

| Total Acidity | 4.0 - 9.0 | [8][9] |

| Carboxylic (-COOH) | 1.5 - 5.7 | [8][9] |

| Phenolic Hydroxyl (-OH) | 2.0 - 5.7 | [8][9] |

Table 3: Molecular Weight Characteristics of Soil Humic Acids

As per the supramolecular model, the "molecular weight" of humic acids reflects the size of the aggregates. Size exclusion chromatography (SEC) is a common method for determining these characteristics.

| Parameter | Value Range (kDa) | Description | Reference(s) |

| Weight-Average (Mw) | 4.7 - 30.4 | The average molecular weight where larger molecules contribute more. | [3] |

| Number-Average (Mn) | Varies | The ordinary average of the molecular weights of the individual molecules. | [3] |

| Polydispersity (Mw/Mn) | 1.6 - 4.4 | A measure of the heterogeneity of the molecular weight distribution. | [3] |

Experimental Protocols for this compound Characterization

A multi-faceted analytical approach is necessary to elucidate the complex structure of humic acids. The following sections detail the methodologies for key experiments.

Extraction and Fractionation of Humic Acids

The initial step in studying humic acids is their extraction from the soil matrix and separation from other organic matter components. The method developed by the International Humic Substances Society (IHSS) is widely used as a standard procedure.[10]

Protocol: IHSS Method for this compound Extraction and Fractionation

-

Acid Pre-treatment: The soil sample is first treated with a dilute acid, typically 1 M HCl, to remove carbonates and reduce the ash content.[10] The sample is shaken with the acid solution and then the supernatant is separated by centrifugation or decantation.[10]

-

Alkaline Extraction: The acid-washed soil residue is then extracted with an alkaline solution, usually 0.1 M NaOH, under an inert atmosphere (e.g., N2) to minimize oxidative degradation.[10] This process is carried out with shaking for several hours.

-

Acidification and Precipitation: The alkaline extract is separated from the solid residue by centrifugation. The supernatant, which contains both humic and fulvic acids, is then acidified to pH 1.0 with 6 M HCl.[10] This causes the this compound to precipitate, while the fulvic acid remains in solution.

-

Purification: The precipitated this compound is separated by centrifugation, and the supernatant (fulvic acid fraction) is removed. The this compound precipitate is then repeatedly washed and re-precipitated to remove co-precipitated impurities.[10] Further purification often involves treatment with an HCl/HF solution to remove mineral matter (ash).[10]

-

Drying: The purified this compound is typically freeze-dried or dried at a low temperature to obtain a solid sample for further analysis.

The following diagram outlines the workflow for the extraction and fractionation of humic acids.

Caption: Workflow for this compound extraction.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for probing the functional groups and structural components of humic acids.

a) Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the main functional groups present in humic acids by measuring the absorption of infrared radiation.

-

Sample Preparation: A small amount of dried this compound is mixed with potassium bromide (KBr) and pressed into a transparent pellet.

-

Analysis: The pellet is placed in an FTIR spectrometer, and a spectrum is recorded, typically in the range of 4000 to 400 cm-1.

-

Interpretation: The absorption bands in the spectrum correspond to specific functional groups. Key bands for humic acids include:

-

~3400 cm-1: O-H stretching (phenolic, alcoholic, carboxylic H-bonded OH).[5][11]

-

~2920 and ~2850 cm-1: Aliphatic C-H stretching.[11]

-

~1720 cm-1: C=O stretching of carboxylic acids and ketones.[11][12]

-

~1620-1650 cm-1: Aromatic C=C stretching, C=O of quinones, and/or COO- (carboxylate).[5][11][12]

-

~1230-1260 cm-1: C-O stretching and OH deformation of carboxylic acids.[11]

-

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly 13C NMR, provides detailed information about the carbon skeleton of humic acids, allowing for the quantification of different types of carbon (e.g., aliphatic, aromatic, carboxyl).

-

Sample Preparation: For solid-state NMR (CP/MAS 13C NMR), the dried this compound is packed into a rotor. For liquid-state NMR, the sample is dissolved in a suitable deuterated solvent, such as NaOD/D2O or DMSO-d6.[13][14]

-

Analysis: The sample is placed in a high-field NMR spectrometer. For 13C NMR, spectra are acquired to identify the chemical shifts of carbon nuclei.

-

Interpretation: The 13C NMR spectrum is typically divided into several regions corresponding to different carbon types:

Chromatographic and Mass Spectrometric Techniques

These methods provide insights into the molecular size distribution and the specific chemical compounds that make up the this compound supramolecular assembly.

a) Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume, providing information on the molecular weight distribution of this compound aggregates.[3][15]

-

System Setup: An HPLC system equipped with an SEC column (e.g., polyhydroxymethacrylate-based) and a suitable detector (e.g., UV-Vis or refractive index) is used.[15]

-

Mobile Phase: A buffered aqueous solution is typically used as the mobile phase.

-

Analysis: The this compound sample is dissolved in the mobile phase, injected into the column, and the elution profile is recorded. The system is calibrated with molecular weight standards (e.g., pullulan or polystyrene sulfonates) to correlate elution time with apparent molecular weight.[15][16]

b) Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a destructive technique that provides detailed molecular information by thermally fragmenting the this compound structure into smaller, volatile compounds that can be identified by GC/MS.[17][18]

-

Sample Preparation: A small amount of dried this compound is placed in a pyrolysis unit connected to a GC/MS system.

-

Analysis: The sample is rapidly heated to a high temperature (e.g., 500-700°C) in an inert atmosphere. The resulting pyrolysis products (pyrolysate) are separated by the gas chromatograph and identified by the mass spectrometer.

-

Interpretation: The identified compounds, such as phenols, lignin-derived products, alkylbenzenes, and aliphatic hydrocarbons, provide a "fingerprint" of the original this compound structure and its source materials.[17][18][19]

Conclusion

The understanding of soil this compound's molecular structure has evolved significantly, moving from a simplistic macromolecular model to a more nuanced and dynamic supramolecular concept. This modern view recognizes humic acids as complex and heterogeneous assemblies of smaller molecules, a perspective that better explains their diverse functions in the environment. For researchers in soil science, environmental chemistry, and drug development, a thorough grasp of this supramolecular architecture and the analytical techniques used to probe it is essential. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for further investigation and application of these fascinating natural substances.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Molecular weight characteristics of humic substances from different environments as determined by size exclusion chromatography and their statistical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Humic substance - Wikipedia [en.wikipedia.org]

- 5. Spectroscopic characterization of humic and fulvic acids in soil aggregates, Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Structure and Biological Activity of Humic Substances Define Their Role as Plant Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Structure of this compound Explained [humicfactory.com]

- 8. Properties of humic substances [karnet.up.wroc.pl]

- 9. ijcmas.com [ijcmas.com]

- 10. humic-substances.org [humic-substances.org]

- 11. researchgate.net [researchgate.net]

- 12. ijcmas.com [ijcmas.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. shodex.com [shodex.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Structural Investigation of Humic Acids of Forest Soils by Pyrolysis-Gas Chromatography [pjoes.com]

- 18. digital.csic.es [digital.csic.es]

- 19. scielo.org.co [scielo.org.co]

Characterizing Humic Substances in Terrestrial Ecosystems: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the methodologies used to characterize humic substances (HS) from terrestrial ecosystems. It details the extraction, fractionation, and analysis of these complex natural organic molecules, with a focus on providing actionable experimental protocols and comparative data.

Introduction to Humic Substances

Humic substances are a major component of the organic matter in soil, peat, and coal, formed from the microbial degradation of plant and animal residues.[1] They are critical to soil fertility, nutrient cycling, and the global carbon cycle.[2][3] HS are not discrete molecules but rather a complex and heterogeneous mixture of organic compounds.[4] This complexity makes their characterization challenging yet crucial for understanding their roles in environmental processes and for potential applications, including in agriculture and drug development.[2][5]

Operationally, HS are divided into three main fractions based on their solubility in acidic and alkaline solutions:[1]

-

Humic Acid (HA): Insoluble in acidic conditions (pH < 2) but soluble at higher pH values.[6]

-

Fulvic Acid (FA): Soluble across all pH values.[7]

-

Humin: Insoluble in water at any pH.[7]

This guide focuses on the characterization of the soluble fractions, humic and fulvic acids.

Extraction and Fractionation of Humic Substances

The most widely accepted method for extracting and fractionating humic substances from soil is that developed by the International Humic Substances Society (IHSS).[8][9] This procedure is designed to yield high-purity HA and FA for subsequent analysis.

Conceptual Relationship of Humic Fractions

The fractionation process is based on differential solubility at varying pH levels, separating the complex soil organic matter into more manageable, albeit still complex, fractions.

Caption: Conceptual diagram of humic substance fractionation.

Experimental Protocol: IHSS Method for Soil

This protocol details the sequential extraction and separation of humic and fulvic acids from a soil sample.[4][8]

-

Sample Preparation: Air-dry the soil sample and sieve through a 2.0-mm sieve to remove large debris and roots.

-

Acid Pre-treatment:

-

Equilibrate the soil sample to a pH between 1.0 and 2.0 by adding 1 M HCl at room temperature.

-

Adjust the final volume with 0.1 M HCl to achieve a liquid-to-solid ratio of 10:1 (e.g., 100 mL for 10 g of soil).[8]

-

Shake the suspension for 1 hour.

-

Separate the solid residue from the supernatant (FA Extract 1) by low-speed centrifugation or decantation. The supernatant is saved for FA isolation.[8]

-

-

Alkaline Extraction:

-

Neutralize the solid residue from the previous step to pH 7.0 with 1 M NaOH.

-

Add 0.1 M NaOH under a nitrogen (N₂) atmosphere to achieve a 10:1 liquid-to-soil ratio. The N₂ atmosphere prevents the auto-oxidation of humic substances.

-

Shake intermittently for at least 4 hours.[8]

-

Allow the suspension to settle overnight, then collect the supernatant containing the total humic extract by centrifugation.

-

-

Fractionation of Humic and Fulvic Acids:

-

Acidify the supernatant (total humic extract) to pH 1.0 with 6 M HCl while stirring constantly.

-

Allow the suspension to stand for 12-16 hours for the this compound to precipitate.[8]

-

Separate the HA precipitate from the FA-containing supernatant (FA Extract 2) by centrifugation.

-

-

Purification of this compound:

-

Re-dissolve the HA precipitate in a minimum volume of 0.1 M KOH under N₂. Add solid KCl to achieve a 0.3 M K⁺ concentration to help remove suspended solids, and centrifuge at high speed.

-

Re-precipitate the HA by adding 6 M HCl to pH 1.0 and let it stand for 12-16 hours. Centrifuge and discard the supernatant.

-

To reduce ash content, suspend the HA precipitate in a 0.1 M HCl/0.3 M HF solution in a plastic container and shake overnight. Centrifuge and repeat this step until the ash content is below 1%.[8]

-

Dialyze the purified HA against distilled water until the dialysis water gives a negative test for Cl⁻ with silver nitrate (AgNO₃).

-

Freeze-dry the purified this compound for storage.[8]

-

-

Purification of Fulvic Acid:

-

Pass the saved supernatants (FA Extract 1 and FA Extract 2) through a column containing XAD-8 adsorbent resin.[8][9]

-

Discard the effluent (hydrophilic fraction).

-

Rinse the column with distilled water.

-

Back-elute the adsorbed FA from the resin using 0.1 M NaOH.

-

Immediately acidify the eluate to pH 1.0 with 6 M HCl.

-

Freeze-dry the purified fulvic acid.

-

Workflow for IHSS Extraction and Fractionation

Caption: Workflow for the IHSS method of humic substance extraction.

Core Analytical Techniques for Characterization

A combination of analytical techniques is required to elucidate the complex nature of humic substances.

Elemental Analysis

Elemental analysis determines the weight percentage of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O).[10] These ratios (e.g., C/N, H/C) provide insights into the origin, degree of humification, and aromaticity of the HS.[11][12]

Experimental Protocol (CHNS/O Analyzer):

-

Sample Preparation: Dry the purified HA or FA sample to a constant weight. Grind the solid material into a fine, uniform powder to ensure homogeneity.[13]

-

Weighing: Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.[14]

-

Combustion (CHNS Analysis): The sample is combusted in a furnace at high temperatures (>900°C) in an oxygen-rich environment. This converts C to CO₂, H to H₂O, N to N₂/NOx, and S to SO₂.[10][15]

-

Gas Separation and Detection: The resulting gases are separated by a gas chromatography (GC) column and quantified using a thermal conductivity detector (TCD).

-

Pyrolysis (O Analysis): Oxygen is determined separately by pyrolyzing the sample in the absence of oxygen. The sample is heated in a furnace with a helium carrier gas, converting oxygen into carbon monoxide (CO), which is then detected.[14]

-

Data Calculation: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.

Table 1: Typical Elemental Composition of Humic and Fulvic Acids (% by weight)

| Source/Fraction | Carbon (C) | Hydrogen (H) | Nitrogen (N) | Oxygen (O) | C/N Ratio |

|---|---|---|---|---|---|

| Soil HA | 53.4 - 55.1 | - | 3.9 - 4.2 | - | 12.7 - 14.1 |

| Compost HA | 54.9 | - | 4.1 | - | 13.4 |

| Clover Straw HA | 55.1 | - | 4.0 | - | 13.8 |

| Soil FA | 44.5 - 46.2 | - | 3.4 - 3.8 | - | 12.0 - 13.0 |

| Compost FA | 45.8 | - | 3.6 | - | 12.7 |

| Clover Straw FA | 46.2 | - | 3.7 | - | 12.5 |

Data compiled from[11][12]. Note: H and O values were not consistently reported in these specific sources but typically range from 3-7% for H and 30-45% for O.[3]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the aromaticity and molecular complexity of humic substances. The spectra are generally featureless, with absorbance increasing as wavelength decreases.[16] The E4/E6 ratio (absorbance at 465 nm divided by absorbance at 665 nm) is a widely used index. Lower values are associated with higher molecular weight, greater aromaticity, and a higher degree of humification.[17][18]

Experimental Protocol (E4/E6 Ratio):

-

Solution Preparation: Dissolve approximately 1-2 mg of the dried HA or FA sample in 10 mL of 0.05 M NaHCO₃ solution.[17][19]

-

Spectrophotometer Setup: Use a UV-Vis spectrophotometer and use the 0.05 M NaHCO₃ solution as the blank to zero the instrument.

-

Absorbance Measurement: Measure the absorbance of the sample solution at 465 nm (E4) and 665 nm (E6).

-

Ratio Calculation: Calculate the E4/E6 ratio by dividing the absorbance value at 465 nm by the value at 665 nm.

Table 2: E4/E6 Ratios for Humic and Fulvic Acids from Different Land Uses

| Land Use | Fraction | E4/E6 Ratio (0-15 cm depth) | E4/E6 Ratio (15-30 cm depth) |

|---|---|---|---|

| Forest | HA | 4.91 | - |

| Forest | FA | > HA values | > HA values |

| Cultivated Land | HA | 3.16 | - |

| Fallow Land | HA | 1.84 - 1.89 | 1.78 |

| Pine Woodland | HA | Higher than agricultural soil | - |

| Agricultural Soil | HA | Lower than pine woodland | - |

Data compiled from[19][20][21][22]. Fulvic acid E4/E6 ratios are consistently higher than those for humic acids, indicating lower molecular weight and complexity.[20][21]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the main functional groups present in humic substances, providing qualitative information about their structure.

Experimental Protocol (KBr Pellet Method):

-

Sample Preparation: Dry the humic sample and high-purity KBr powder thoroughly to remove moisture, which can interfere with the spectrum.

-

Mixing: Mix approximately 0.5-1 mg of the finely ground humic sample with 100-200 mg of KBr powder in an agate mortar.[23] The typical sample-to-KBr ratio is about 1:100.[24] Grind the mixture until it is a fine, homogeneous powder.

-

Pellet Formation: Place the powder into a pellet-forming die and press it under high pressure (typically several tons) using a hydraulic press to form a thin, transparent pellet.[24]

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically over a range of 4000–400 cm⁻¹.[25][26] Acquire a background spectrum using a blank KBr pellet and subtract it from the sample spectrum.

Table 3: Common FTIR Absorption Bands in Humic Substances

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3400 | O-H stretching | Phenols, Alcohols, Carboxylic acids |

| 2920-2850 | C-H stretching | Aliphatic CH₂, CH₃ |

| ~1720 | C=O stretching | Carboxylic acids, Ketones |

| ~1620 | C=C stretching | Aromatic rings, C=O of quinones |

| ~1400 | C-O-H bending / C-H bending | Carboxylates, Aliphatics |

| ~1230 | C-O stretching / O-H bending | Carboxylic acids, Phenols |

| ~1050 | C-O stretching | Polysaccharides, Alcohols, Ethers |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-state and solid-state ¹³C NMR are among the most powerful techniques for providing quantitative structural information on the carbon distribution in humic substances.

Experimental Protocol (Solution-State ¹³C NMR):

-

Sample Preparation: Dissolve 50-100 mg of the freeze-dried humic sample in 1-2 mL of 0.5 M NaOD in D₂O. Deuterated solvents are used to avoid interference from ¹H signals.

-

Instrumental Parameters: Acquire spectra on a high-field NMR spectrometer. Typical parameters include a 90° pulse width and a long relaxation delay to ensure quantitative results.[5]

-

Spectral Analysis: The resulting spectrum is divided into chemical shift regions corresponding to different types of carbon atoms. Integrate the signal intensity in each region to determine the relative abundance of each carbon type.[27][28]

Table 4: Typical ¹³C NMR Chemical Shift Regions for Humic Substances

| Chemical Shift (ppm) | Carbon Type | Structural Component |

|---|---|---|

| 0 - 50 | Alkyl C | Aliphatic chains (lipids, waxes) |

| 50 - 110 | O-Alkyl C | Carbohydrates, alcohols, ethers |

| 110 - 160 | Aromatic C | Aromatic and phenolic rings |

| 160 - 190 | Carboxyl C | Carboxylic acids, esters, amides |

| 190 - 220 | Carbonyl C | Ketones, quinones |

Size Exclusion Chromatography (SEC)

SEC, also known as gel permeation chromatography, separates molecules based on their hydrodynamic size in solution. It is used to determine the molecular weight (MW) distribution, weight-average molecular weight (Mw), and number-average molecular weight (Mn) of humic substances.[31][32]

Experimental Protocol (High-Performance SEC):

-

Mobile Phase Preparation: Prepare a buffered mobile phase, often a phosphate buffer solution, to maintain a constant pH and ionic strength, which minimizes non-size-exclusion effects.

-

Column and System Setup: Use an HPSEC system equipped with a column packed with a porous stationary phase suitable for the expected molecular weight range of humic substances. A UV detector set at 254 nm or 280 nm is commonly used.[33][34]

-

Calibration: Calibrate the column using a set of standards with known molecular weights, such as polystyrene sulfonates (PSS) or proteins.[33] Plot the logarithm of the molecular weight versus the elution volume to create a calibration curve.

-

Sample Analysis: Dissolve the humic sample in the mobile phase, filter it through a 0.45 µm filter, and inject it into the system.

-

Data Analysis: Record the chromatogram. Use the calibration curve to calculate the Mw, Mn, and polydispersity (ρ = Mw/Mn) for the sample. Polydispersity indicates the breadth of the molecular weight distribution.

Table 5: Molecular Weight Characteristics of Humic Substances from Different Sources

| Source | Fraction | Weight-Average MW (Mw) (kDa) | Number-Average MW (Mn) (kDa) | Polydispersity (ρ) |

|---|---|---|---|---|

| River Water | HF | 4.7 - 9.5 | - | 1.6 - 3.1 |

| Soil | HA | ~30.4 | Varies with source | 3.5 - 4.4 |

| Peat | HF | ~30.4 | Varies with source | 3.5 - 4.4 |

| Tundra Peat Soils | HA | 61.6 - 83.1 (medium MW fraction) | 2.55 - 5.27 (low MW fraction) | - |

| Boreal Forest Soils | HA | 14.5 - 22.0 (medium MW fraction) | 1.05 - 1.57 (low MW fraction) | - |

Data compiled from[35][36][37][38][39]. HF: nonfractionated mixture of HA and FA.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful destructive technique used to analyze the molecular composition of complex organic matter. The sample is rapidly heated in an inert atmosphere (pyrolysis), breaking it down into smaller, volatile fragments that are then separated by GC and identified by MS. This provides a "fingerprint" of the original macromolecule.[40]

Experimental Protocol (Py-GC/MS):

-

Sample Preparation: A small amount of the solid, dried humic sample (µg to mg range) is placed in a pyrolysis sample cup.[40]

-

Pyrolysis: The sample is introduced into a pyrolyzer, which is heated rapidly (e.g., to 550°C) under an inert atmosphere (e.g., helium).[41]

-

GC Separation: The volatile pyrolysis products are swept directly onto a GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: As the separated compounds elute from the GC column, they enter a mass spectrometer, which fragments them into ions and detects them based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectra are compared to spectral libraries to identify the individual pyrolysis products. The distribution of these products (e.g., phenols from lignin, furans from carbohydrates, nitriles from proteins) provides information about the original composition of the humic substance.[41][42]

Conclusion

The characterization of humic substances is a multifaceted process that relies on a combination of operational fractionation and advanced analytical techniques. The IHSS method provides a standardized approach for isolating humic and fulvic acids, ensuring comparability across studies. A suite of spectroscopic and chromatographic methods, including elemental analysis, UV-Vis, FTIR, NMR, SEC, and Py-GC/MS, is necessary to build a comprehensive picture of their elemental composition, functional group content, molecular size, and structural components. The data and protocols presented in this guide offer a robust framework for researchers to investigate the intricate nature of these vital components of terrestrial ecosystems.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Structure and Biological Activity of Humic Substances Define Their Role as Plant Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. pubs.usgs.gov [pubs.usgs.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijcmas.com [ijcmas.com]

- 8. humic-substances.org [humic-substances.org]

- 9. humic-substances.org [humic-substances.org]

- 10. contractlaboratory.com [contractlaboratory.com]

- 11. jssae.journals.ekb.eg [jssae.journals.ekb.eg]

- 12. mdpi.com [mdpi.com]

- 13. aurigaresearch.com [aurigaresearch.com]

- 14. mt.com [mt.com]

- 15. azom.com [azom.com]

- 16. Experiment 2: UV-Vis Spectrophotometric Characterization of DOC [civil.northwestern.edu]

- 17. curresweb.com [curresweb.com]

- 18. jssae.journals.ekb.eg [jssae.journals.ekb.eg]

- 19. everant.org [everant.org]

- 20. researchgate.net [researchgate.net]

- 21. thepharmajournal.com [thepharmajournal.com]

- 22. researchgate.net [researchgate.net]

- 23. shimadzu.com [shimadzu.com]

- 24. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]

- 25. agriculturejournals.cz [agriculturejournals.cz]

- 26. researchgate.net [researchgate.net]

- 27. Characterization of the International Humic Substances Society standard and reference fulvic and humic acids by solution state carbon-13 (13C) and hydrogen-1 (1H) nuclear magnetic resonance spectrometry [pubs.usgs.gov]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. High Pressure Size Exclusion Chromatography (HPSEC) of humic substances: molecular sizes, analytical parameters, and column performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. contractlaboratory.com [contractlaboratory.com]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. Molecular weight characteristics of humic substances from different environments as determined by size exclusion chromatography and their statistical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. Distribution of Molecular Weight of Humic Substances Isolated from Soils of Tallgrass Temperate Rainforests (Chernevaya Taiga) [mdpi.com]

- 38. mdpi.com [mdpi.com]

- 39. researchgate.net [researchgate.net]

- 40. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 41. researchgate.net [researchgate.net]

- 42. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Formation and Degradation Pathways of Humic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Humic acids (HA) are a principal component of humic substances, which are the major organic constituents of soil, peat, and coal.[1][2] They are complex, heterogeneous mixtures of organic molecules formed from the decomposition of plant and animal residues.[3][4][5] Characterized by their dark brown to black color, humic acids are amorphous, colloidal, and possess a high molecular weight.[2] Their structure is not a single, well-defined entity but rather a supramolecular association of smaller, diverse molecules, including aromatic rings, phenolic and carboxylic groups, held together by weak forces like hydrogen bonds and van der Waals interactions.[3][6][7][8] This complex nature endows them with critical functions in terrestrial and aquatic ecosystems, such as improving soil fertility, sequestering carbon, and influencing the transport and bioavailability of metals and organic pollutants.[1][9][10] Understanding the pathways of their formation (humification) and breakdown is crucial for applications in agriculture, environmental remediation, and potentially, drug development.

Formation Pathways of Humic Acids (Humification)

Humification is the process of transforming organic matter into stable humic substances through a combination of microbial and chemical pathways.[9][10] The primary precursors are dead plant materials, particularly lignin, as well as microbial and animal necromass.[9][11] Several theories have been proposed to explain this complex process, with current understanding favoring a combination of these pathways, leading to the formation of supramolecular assemblies rather than discrete, large polymers.[6][12]

Key Precursors and Theories

The main pathways proposed for humic acid formation include the Lignin-Protein Theory, the Polyphenol Theory, and the Sugar-Amine Condensation Theory.

-

Lignin-Protein Theory: Proposed by Waksman, this theory suggests that lignin, a complex polymer abundant in plant cell walls, is a primary precursor.[11][13] Lignin is highly resistant to microbial decomposition.[11] During decay, it undergoes modifications, such as the loss of methoxyl (-OCH₃) groups and the oxidation of side chains to form carboxylic acid (-COOH) groups.[11][13] These modified lignin residues then combine with proteins and other nitrogenous compounds synthesized by microbes to form the core of humic acids.[13][14]

-

Polyphenol Theory: This theory posits that polyphenols, either released from lignin degradation or synthesized by microorganisms from non-lignin sources like cellulose, are the key building blocks.[11][15] These polyphenols are enzymatically oxidized by polyphenol oxidase enzymes to form highly reactive quinones.[11][13] The quinones then undergo self-polymerization or react with amino compounds (from microbial proteins) to form complex, dark-colored humic polymers.[11][13][16]

-

Sugar-Amine Condensation (Maillard Reaction): This pathway involves the non-enzymatic reaction between reducing sugars and amino acids, which are abundant products of microbial metabolism.[11][14] The initial condensation is followed by a series of reactions including dehydration and fragmentation, leading to the formation of brown nitrogenous polymers that resemble humic substances.[11] This pathway may be particularly significant in environments with fluctuating temperature and moisture.[11]

The Modern Supramolecular View

Recent analytical evidence from techniques like NMR spectroscopy and mass spectrometry has led to a revised understanding of humic structure.[6][12] The "new view" describes humic substances not as large, covalently bonded polymers, but as complex and dynamic supramolecular associations of relatively small, chemically diverse organic molecules.[6][7][12] These associations are stabilized by weaker, non-covalent interactions such as hydrophobic forces and hydrogen bonds.[7][8] This model helps explain the heterogeneity and reactivity of humic acids and suggests that humification is a process of self-organization and aggregation of various small biomolecules derived from organic matter decomposition.[17]

References

- 1. soilbiotics.com [soilbiotics.com]

- 2. Formation of this compound and humic acids | Saint this compound [humicacid.org]

- 3. How is the Formation of Humic Acids - Humic Acids,Sodium Humate,Potassium Humate,Potassium Fulvate,Fulvic Acid [humicacid.org]

- 4. byjus.com [byjus.com]

- 5. testbook.com [testbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Humus - Wikipedia [en.wikipedia.org]

- 10. Humification Process → Area [lifestyle.sustainability-directory.com]

- 11. The formation of humic substances [karnet.up.wroc.pl]

- 12. www1.udel.edu [www1.udel.edu]

- 13. Latest development in the fabrication and use of lignin-derived this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Revealing mechanism of phenol-amine reaction to form humus in compost based on high-resolution liquid chromatography mass spectrometry and spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The supramolecular structure of humic substances: A novel understanding of humus chemistry and implications in soil science | Semantic Scholar [semanticscholar.org]

The Genesis of Humic Acids: A Technical Guide to Precursors in Plant and Animal Residues

For Researchers, Scientists, and Drug Development Professionals

Humic acids, complex and heterogeneous organic macromolecules, are cornerstones of healthy soil ecosystems and have garnered significant interest for their potential applications in agriculture, environmental remediation, and even human health. Their formation, a process known as humification, is a complex interplay of microbial and chemical transformations of organic matter. This in-depth technical guide delves into the core of humic acid genesis, focusing on the primary precursor molecules found in plant and animal residues.

Introduction to this compound Precursors

Humic substances are the final breakdown constituents of the natural decay of plant and animal materials.[1] They are broadly categorized into three fractions based on their solubility in acid and alkali: humic acids, fulvic acids, and humin. The journey from fresh organic residues to these complex molecules begins with the decomposition of primary biopolymers. The primary precursors of humic acids can be broadly classified into four major categories:

-

Lignocellulosic Components: Derived primarily from plant matter, this includes lignin, cellulose, and hemicellulose.

-

Nitrogenous Compounds: Sourced from both plant and animal residues, these are mainly proteins, amino acids, and chitin.

-

Polyphenols and Tannins: A diverse group of aromatic compounds abundant in plants.

-

Microbial-derived substances: Including melanins produced by various microorganisms during the decomposition process.

The relative contribution of these precursors to this compound formation is highly dependent on the source of the organic matter and the environmental conditions of decomposition.

Quantitative Analysis of Precursors in Organic Residues

The concentration of this compound precursors varies significantly across different types of plant and animal residues. The following tables summarize the typical quantitative data for key precursors.

Table 1: Lignocellulosic and Protein Content in Various Plant Residues

| Biomass Source | Lignin (%) | Cellulose (%) | Hemicellulose (%) | Crude Protein (%) |

| Softwood (e.g., Pine) | 25 - 35 | 40 - 45 | 20 - 25 | < 1 |

| Hardwood (e.g., Oak) | 18 - 25 | 43 - 47 | 25 - 35 | < 1 |

| Cereal Straw (e.g., Wheat, Rice) | 15 - 20 | 33 - 38 | 26 - 32 | 3 - 5 |

| Corn Stover | 15 - 21 | 35 - 40 | 20 - 30 | 5 - 8 |

| Sugarcane Bagasse | 18 - 25 | 35 - 45 | 25 - 30 | 2 - 3 |

| Sunflower Cake (post-oil extraction) | - | - | - | ~35 |

| Agricultural Residues (general) | - | - | - | < 8 |

Data compiled from multiple sources.[2][3][4]

Table 2: Chitin and Protein Content in Animal Residues

| Residue Source | Chitin (%) | Protein (%) |

| Crustacean Shells (e.g., shrimp, crab) | 13 - 42 | 30 - 40 |

| Insect Exoskeletons | 15 - 40 | 20 - 50 |

Data compiled from multiple sources.[5][6]

Key Precursor Molecules and Their Transformation

Lignin: The Aromatic Backbone

Lignin, a complex polymer of phenylpropane units, is a primary precursor to the aromatic core of humic acids.[7] Its resistance to rapid microbial degradation allows it to persist and undergo modifications that contribute to the stable structure of humic substances.

Holocellulose (Cellulose and Hemicellulose): A Source of Aliphatic and Aromatic Moieties

While traditionally considered to be rapidly mineralized, recent evidence suggests that cellulose and hemicellulose can contribute to this compound formation.[8] During decomposition, these polysaccharides can be transformed into various intermediate compounds, including furfurals, which can then polymerize to form humic-like substances.

Nitrogenous Compounds: Incorporating Nitrogen into the Humic Matrix

Proteins, amino acids, and chitin are significant sources of nitrogen in humic acids. The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is one pathway by which nitrogen is incorporated into the humic structure.[9] Chitin, a polymer of N-acetylglucosamine found in crustacean shells and fungal cell walls, also serves as a key nitrogenous precursor.[5]

Polyphenols: Reactive Building Blocks

Plants produce a wide variety of polyphenolic compounds that can be readily oxidized to form quinones. These highly reactive quinones can then polymerize and condense with other molecules, such as amino acids, to form complex humic polymers.[10]

Melanin: A Microbial Contribution

Melanins are dark pigments produced by a wide range of microorganisms during the decomposition of organic matter.[11] Due to their structural similarities to humic acids, including their aromatic nature and high molecular weight, microbial melanins are considered significant contributors to the humic substance pool in soils and composts.

Experimental Protocols for Precursor Quantification

Accurate quantification of this compound precursors is essential for understanding and modeling the humification process. The following are detailed methodologies for the analysis of key precursor compounds.

Determination of Lignin and Structural Carbohydrates (Klason Method)

This method is a standard gravimetric procedure for the quantification of acid-insoluble (Klason) lignin and acid-soluble lignin.[12]

Materials:

-

72% (w/w) Sulfuric acid (H₂SO₄)

-

4% (w/w) Sulfuric acid (H₂SO₄)

-

Deionized water

-

Filtration crucibles (medium porosity)

-

Autoclave

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Weigh approximately 300 mg of dried, extractive-free biomass into a test tube.

-

Primary Hydrolysis: Add 3.0 mL of 72% H₂SO₄ to the sample. Stir with a glass rod until the sample is thoroughly mixed. Place the test tube in a 30°C water bath for 60 minutes, stirring every 10 minutes.

-

Secondary Hydrolysis: Quantitatively transfer the sample to a serum bottle by adding 84.0 mL of deionized water, resulting in a 4% H₂SO₄ concentration.

-

Autoclaving: Seal the bottle and autoclave at 121°C for 60 minutes.

-

Filtration: Allow the solution to cool. Filter the hydrolysate through a pre-weighed filtration crucible. Rinse the residue with deionized water until neutral.

-

Acid-Insoluble Lignin (AIL): Dry the crucible with the residue at 105°C overnight. The weight of the residue corresponds to the acid-insoluble lignin (Klason lignin) and any acid-insoluble ash. An independent ash analysis is required to correct this value.

-

Acid-Soluble Lignin (ASL): Measure the absorbance of the filtrate at a specific wavelength (typically 205 nm) using a UV-Vis spectrophotometer. Calculate the concentration of acid-soluble lignin using a predetermined absorptivity coefficient.

Quantification of Total Polyphenols (Folin-Ciocalteu Method)

This colorimetric assay is widely used to determine the total phenolic content in a sample.[13][14]

Materials:

-

Folin-Ciocalteu reagent

-

Sodium carbonate (Na₂CO₃) solution (e.g., 7.5% w/v)

-

Gallic acid (for standard curve)

-

Methanol or other suitable solvent for extraction

-

Spectrophotometer

Procedure:

-

Extraction: Extract the polyphenols from the plant or animal residue using a suitable solvent (e.g., methanol, ethanol, or acetone).

-

Reaction Mixture: In a test tube, mix a small aliquot of the extract with Folin-Ciocalteu reagent.

-

Incubation: After a short incubation period (e.g., 5 minutes), add the sodium carbonate solution to the mixture.

-

Color Development: Allow the mixture to stand in the dark for a specified time (e.g., 90 minutes) for the color to develop.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 760 nm) using a spectrophotometer.

-

Quantification: Determine the total polyphenol concentration from a standard curve prepared using known concentrations of gallic acid. The results are typically expressed as gallic acid equivalents (GAE).

Determination of Crude Protein Content (Kjeldahl Method)

The Kjeldahl method is a classic technique for determining the total nitrogen content, which is then used to estimate the crude protein content.

Materials:

-

Concentrated sulfuric acid (H₂SO₄)

-

Catalyst mixture (e.g., potassium sulfate and copper sulfate)

-

Sodium hydroxide (NaOH) solution (concentrated)

-

Boric acid solution with indicator

-

Standardized hydrochloric acid (HCl) or sulfuric acid solution

-

Kjeldahl digestion and distillation apparatus

Procedure:

-

Digestion: Place a known weight of the sample in a Kjeldahl flask. Add the catalyst mixture and concentrated sulfuric acid. Heat the mixture to digest the organic matter, converting the organic nitrogen to ammonium sulfate.

-

Distillation: After cooling, dilute the digest and make it alkaline by adding concentrated sodium hydroxide. This liberates ammonia gas, which is then distilled into a receiving flask containing a boric acid solution with an indicator.

-

Titration: Titrate the trapped ammonia in the boric acid solution with a standardized acid solution.

-

Calculation: The amount of nitrogen in the sample is calculated from the volume of standard acid used in the titration. The crude protein content is then estimated by multiplying the nitrogen content by a conversion factor (typically 6.25 for most proteins).

Extraction and Quantification of Chitin

Chitin content is typically determined by isolating the chitin from the raw material and quantifying the yield.[9]

Materials:

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Deionized water

Procedure:

-

Deproteinization: Treat the raw material (e.g., crustacean shells) with a sodium hydroxide solution to remove proteins. This step may involve heating and stirring for a specific duration.

-

Demineralization: After washing to neutrality, treat the deproteinized material with a hydrochloric acid solution to remove minerals, primarily calcium carbonate.

-

Washing and Drying: Thoroughly wash the resulting chitin with deionized water until the pH is neutral. Dry the purified chitin in an oven at a moderate temperature (e.g., 60°C).

-

Quantification: The chitin content is determined gravimetrically as the percentage of the dry weight of the purified chitin relative to the initial dry weight of the raw material.

Visualizing Humification Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways in humification and a typical experimental workflow for precursor analysis.

Signaling Pathways in Humification

Caption: Major pathways of this compound formation from plant and animal residues.

Experimental Workflow for Precursor Analysis

Caption: A generalized experimental workflow for the quantification of major this compound precursors.

Logical Relationship of Precursor Transformation

Caption: Logical flow from primary precursors to the formation of humic acids.

Conclusion

The formation of humic acids is a fundamentally important biogeochemical process driven by the transformation of a diverse array of precursor molecules from plant and animal residues. A thorough understanding of the types and quantities of these precursors, coupled with robust analytical methodologies, is crucial for researchers and scientists. This knowledge not only deepens our comprehension of soil organic matter dynamics but also opens avenues for the targeted production of humic substances with specific properties for various applications, including in the development of novel therapeutic agents. The continued exploration of the intricate pathways of humification will undoubtedly unlock further potential of these remarkable natural polymers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. A sustainable waste-to-protein system to maximise waste resource utilisation for developing food- and feed-grade protein solutions - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03095K [pubs.rsc.org]

- 4. Proteins from Agri-Food Industrial Biowastes or Co-Products and Their Applications as Green Materials [mdpi.com]

- 5. Advanced technologies for chitin recovery from crustacean waste [aimspress.com]

- 6. Crustacean Waste-Derived Chitosan: Antioxidant Properties and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of Lignin and Its Structural Features in Plant Biomass Using 13C Lignin as Internal Standard for Pyrolysis-GC-SIM-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidation of lignin and cellulose, humification and coalification (Technical Report) | OSTI.GOV [osti.gov]

- 9. Crabs Marine Waste—A Valuable Source of Chitosan: Tuning Chitosan Properties by Chitin Extraction Optimization [mdpi.com]

- 10. biotechnologyjournal.usamv.ro [biotechnologyjournal.usamv.ro]

- 11. Analysis of Pretreated Biomass, Cellulose Content of Pretreated Biomass, Lignin Content of Pretreated Biomass [celignis.com]

- 12. docs.nrel.gov [docs.nrel.gov]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

The Microbial Architects of Humus: An In-depth Guide to Humic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Humic acids (HAs), complex and heterogeneous organic macromolecules, are critical components of soil organic matter, profoundly influencing soil fertility, nutrient cycling, and xenobiotic detoxification. While the abiotic formation of humic-like substances is acknowledged, the biotic pathways, orchestrated by a diverse array of microorganisms, are paramount in the synthesis of true humic acids in natural environments. This technical guide delves into the intricate world of microbial humic acid synthesis, providing a comprehensive overview of the key microbial players, the biochemical pathways they employ, and the environmental factors that modulate these processes. Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge to investigate and harness these microbial capabilities. Furthermore, this guide offers insights into the potential applications of microbially-synthesized humic acids in agriculture, bioremediation, and drug development.

Introduction: The Microbial Contribution to Humification

The formation of humic substances, a process termed humification, is a cornerstone of terrestrial and aquatic carbon cycling. Microorganisms, particularly fungi and bacteria, are the primary drivers of this transformation, converting complex organic matter from plant and animal residues into stable, recalcitrant humic substances.[1][2] This biotic synthesis is not a simple decomposition process but rather a complex interplay of degradation and polymerization reactions catalyzed by a suite of extracellular enzymes.[3] Understanding the microbial mechanisms of this compound synthesis is crucial for developing strategies to enhance soil health, improve waste management practices, and explore novel applications of these versatile biomolecules.

Key Microbial Players in this compound Synthesis

A diverse consortium of microorganisms contributes to this compound formation. Fungi, with their ability to degrade recalcitrant plant polymers like lignin, are particularly important. Bacteria, especially actinomycetes, also play a significant role in the humification process.

Fungi: The Lignin Degraders

Fungi, particularly white-rot and brown-rot basidiomycetes, are highly efficient in depolymerizing lignin, a primary precursor for this compound synthesis.[4]

-

White-rot fungi , such as Phanerochaete chrysosporium, are considered the most effective lignin degraders.[3][5] They secrete a powerful arsenal of extracellular enzymes, including lignin peroxidases (LiPs), manganese peroxidases (MnPs), and laccases, which oxidatively cleave the complex lignin polymer into smaller phenolic compounds.[6] These fungi can significantly enhance the humification process in composting, leading to a notable increase in humus content.[7][8] Inoculation of P. chrysosporium during the cooling phase of composting has been shown to decrease cellulose and lignin content by 40.00% and 64.30%, respectively, while increasing humus content by 55.40% compared to no inoculation.[7][8]

-

Brown-rot fungi primarily degrade cellulose and hemicellulose, leaving behind a modified, oxidized lignin residue that contributes to the humic pool.

-

Ascomycetes , such as Trichoderma reesei and Aspergillus niger, are also involved in this compound synthesis. T. reesei has demonstrated the ability to produce humic acids from oil palm empty fruit bunch fibers in submerged fermentation, with production enhanced by increased temperature and specific nutrient concentrations.[2][9] Studies have shown that T. reesei can generate significantly more humic acids than Trichoderma viride under similar conditions.[2][10] Aspergillus niger is known to produce organic acids that can contribute to the breakdown of organic matter and subsequent humification processes.[11][12]

Bacteria: The Polymerizers

Certain groups of bacteria, particularly those belonging to the phylum Actinobacteria, are key players in the polymerization of phenolic compounds into humic-like substances.

-

Streptomyces species , such as Streptomyces viridosporus, are well-known for their ability to degrade lignocellulose and produce humic-like substances. They secrete extracellular peroxidases that contribute to the polymerization of phenolic precursors.

Biochemical Pathways of Microbial this compound Synthesis

The microbial synthesis of humic acids primarily follows the polyphenol theory , which involves two main stages: the decomposition of organic matter to release phenolic compounds and the subsequent polymerization of these phenols.

Decomposition of Lignocellulose and Release of Phenolic Precursors

The initial step in this compound synthesis is the enzymatic breakdown of complex biopolymers, predominantly lignin from plant residues. Microorganisms secrete a variety of extracellular enzymes to achieve this.

-

Lignin Peroxidases (LiPs) , primarily produced by white-rot fungi, are heme-containing enzymes that oxidize non-phenolic lignin units, leading to the cleavage of Cα-Cβ bonds in the lignin side chains.[6]

-

Manganese Peroxidases (MnPs) are also heme peroxidases that oxidize Mn(II) to Mn(III). The Mn(III) then acts as a diffusible oxidant, attacking phenolic lignin structures.[13] The transcription of the mnp gene in Phanerochaete chrysosporium is regulated by the concentration of Mn in the culture medium.[13][14]

-

Laccases are multi-copper oxidases that catalyze the oxidation of a wide range of phenolic compounds, leading to the formation of phenoxy radicals.[15][16] These enzymes are crucial for the polymerization phase of humification. The induction of laccase production in fungi is often triggered by the presence of phenolic compounds in the environment.[15][17]

Polymerization of Phenolic Compounds

The phenolic compounds released from lignin degradation, along with microbially synthesized polyphenols, undergo enzymatic and auto-oxidative polymerization to form this compound macromolecules. This process involves the formation of reactive phenoxy radicals, which then randomly polymerize.

The polymerization reactions are primarily catalyzed by laccases and peroxidases . These enzymes facilitate the formation of C-C and C-O-C linkages between phenolic units, leading to the complex, heterogeneous structure of humic acids.

Quantitative Data on Microbial this compound Synthesis

Quantifying the efficiency of microbial this compound synthesis is essential for optimizing production processes. The following tables summarize available data on this compound yields from different microorganisms under various conditions.

| Microorganism | Substrate | Fermentation/Composting Conditions | This compound (HA) or Humus Yield | Reference(s) |

| Phanerochaete chrysosporium | Maize straw and canola residue | Composting, inoculation in cooling period | 55.40% increase in humus content vs. control | [7][8] |

| Phanerochaete chrysosporium | Agricultural wastes | 60-day composting | Humification index increased from 0.29 to 3.17 | [5] |

| Trichoderma reesei | Raw oil palm empty fruit bunch fibers | Solid-state fermentation | Up to 350 mg HA / 100 g of fibers | [9] |

| Trichoderma reesei | Oil palm empty fruit bunch | Submerged fermentation | 318.7 mg/L HA | [10] |

| Trichoderma viride | Oil palm empty fruit bunch | Submerged fermentation | 107.0 mg/L HA | [10] |

| White-rot fungi (general) | Lignite humic acids | Bioconversion | E4/E6 ratio increased from 2.40 to 2.93, indicating depolymerization | [18] |

| Parameter | Condition | Effect on this compound Synthesis | Reference(s) |

| C/N Ratio | C/N ratio of 20 in biodrying of lignocellulosic biomass | Accelerated decomposition and production of highly mature fertilizer with a humic index of 3.2 | [19] |

| Temperature | Increased temperature | Enhanced HA production by Trichoderma species | [2][10] |

| pH | Optimal pH range for fungal growth (approx. 2-6) | Supports microbial activity and HA production | [9] |

| Inducers (e.g., phenolic compounds) | Addition of ferulic acid, vanillin, ABTS | Increased laccase production in various fungi | [15] |

| Manganese (Mn) | Mn concentration up to 180 µM | Regulates mnp gene transcription in P. chrysosporium | [13][14] |

Experimental Protocols

Extraction of Humic Acids from Microbial Cultures

This protocol is adapted from standard methods for this compound extraction from soil and compost.

-

Centrifugation: Separate the microbial biomass from the culture medium by centrifugation (e.g., 10,000 x g for 15 minutes). The supernatant contains the extracellular humic substances.

-

Alkaline Extraction: Adjust the pH of the supernatant to 10.0-11.0 with 0.5 M NaOH. Stir the solution for 2-4 hours at room temperature to dissolve the humic acids.

-

Acid Precipitation: Centrifuge the alkaline extract to remove any remaining solids. Acidify the supernatant to pH 1.0-2.0 with 6 M HCl.[20] Allow the precipitate (this compound) to settle overnight at 4°C.

-

Purification: Centrifuge to collect the this compound precipitate. Wash the precipitate with 0.1 M HCl to remove co-precipitated fulvic acids and salts. Repeat the washing step.

-

Drying: Lyophilize or oven-dry the purified this compound precipitate at a low temperature (e.g., 40-50°C) to a constant weight.

Quantification of Humic Acids by UV-Vis Spectrophotometry

This is a rapid method for estimating this compound concentration.[21][22][23]

-

Standard Curve Preparation: Prepare a series of standard solutions of known concentrations of a commercial this compound standard in 0.05 M NaHCO3.

-

Sample Preparation: Dissolve a known weight of the extracted this compound in 0.05 M NaHCO3 to obtain a solution with an absorbance in the range of the standard curve.

-

Measurement: Measure the absorbance of the standard and sample solutions at a specific wavelength, typically 465 nm or 665 nm, using a UV-Vis spectrophotometer.[22][24]

-

Calculation: Determine the concentration of this compound in the sample by comparing its absorbance to the standard curve.

Laccase Activity Assay

This assay is based on the oxidation of a chromogenic substrate, such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM sodium acetate buffer, pH 5.0), the culture supernatant (enzyme source), and the substrate (e.g., 0.5 mM ABTS).

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

-

Measurement: Monitor the change in absorbance at 420 nm due to the oxidation of ABTS.

-

Calculation: Calculate the enzyme activity in units (U), where one unit is defined as the amount of enzyme that oxidizes 1 µmol of substrate per minute under the assay conditions.

Peroxidase (Manganese Peroxidase) Activity Assay

This assay measures the oxidation of a substrate, such as phenol red, in the presence of H2O2 and Mn(II).

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM sodium lactate buffer, pH 4.5), the culture supernatant, MnSO4 (e.g., 0.1 mM), H2O2 (e.g., 0.1 mM), and phenol red.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C).

-

Measurement: Stop the reaction after a defined time by adding NaOH and measure the absorbance at 610 nm.

-

Calculation: Calculate the enzyme activity based on the molar extinction coefficient of oxidized phenol red.

Visualizations: Pathways and Workflows

Signaling and Biochemical Pathways

Caption: Overview of the microbial lignin degradation and this compound synthesis pathway.

Caption: Simplified signaling pathway for laccase induction by phenolic compounds in fungi.

Experimental Workflows

Caption: Experimental workflow for the extraction and purification of humic acids.

Conclusion and Future Perspectives

Microorganisms are central to the synthesis of humic acids, playing an indispensable role in the transformation of organic matter and the maintenance of soil fertility. This guide has provided a detailed overview of the key microbial species, the enzymatic machinery they employ, and the biochemical pathways involved in this intricate process. The provided experimental protocols and quantitative data serve as a valuable resource for researchers seeking to further unravel the mechanisms of microbial humification and to harness its potential.

Future research should focus on several key areas:

-

Quantitative Omics: Transcriptomic, proteomic, and metabolomic studies will provide a more comprehensive understanding of the microbial response to different substrates and environmental conditions, enabling the optimization of this compound production.

-

Strain Improvement: Genetic engineering of key microbial species could enhance the expression of ligninolytic enzymes and improve the efficiency of this compound synthesis.

-

Novel Applications: Exploring the potential of microbially-synthesized humic acids in drug delivery, as biostimulants with tailored properties, and in advanced bioremediation technologies holds significant promise.

By continuing to explore the microbial world of this compound synthesis, we can unlock new solutions for sustainable agriculture, environmental protection, and human health.

References

- 1. Laccase‐catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biodegradation of Natural and Synthetic Humic Acids by the White Rot Fungus Phanerochaete chrysosporium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lignin degradation: microorganisms, enzymes involved, genomes analysis and evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enhanced humification of maize straw and canola residue during composting by inoculating Phanerochaete chrysosporium in the cooling period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Production of humic acids by solid-state fermentation of Trichoderma reesei in raw oil palm empty fruit bunch fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academicjournals.org [academicjournals.org]

- 11. Chemical Transformation of this compound Molecules under the Influence of Mineral, Fungal and Bacterial Fertilization in the Context of the Agricultural Use of Degraded Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijcmas.com [ijcmas.com]

- 13. journals.asm.org [journals.asm.org]

- 14. Manganese peroxidase gene transcription in Phanerochaete chrysosporium: activation by manganese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Induction and Transcriptional Regulation of Laccases in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. geneticsmr.org [geneticsmr.org]

- 18. Bioconversion of lignite this compound by white-rot fungi and characterization of products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of biodrying of lignocellulosic biomass on humification and microbial diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. journals.ijramt.com [journals.ijramt.com]

- 22. researchgate.net [researchgate.net]

- 23. Standard this compound Testing Protocols – A Review - Ocean Agro LLCOcean Agro LLC [oceanagrollc.com]

- 24. Determination of Organic Compounds, Fulvic Acid, this compound, and Humin in Peat and Sapropel Alkaline Extracts - PMC [pmc.ncbi.nlm.nih.gov]

Geochemical Fractionation of Humic and Fulvic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies involved in the geochemical fractionation of humic and fulvic acids. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who are engaged with these complex natural organic materials. This document details the fundamental differences that drive their separation, outlines established experimental protocols, presents key quantitative data in a comparative format, and illustrates the fractionation workflows through detailed diagrams.

Introduction to Humic and Fulvic Acids

Humic substances (HS) are a major component of the natural organic matter in soil, peat, coal, and aquatic environments.[1] They are complex, heterogeneous mixtures of organic compounds formed from the decomposition of plant and animal residues.[2] Based on their solubility in acidic and alkaline solutions, humic substances are operationally divided into three main fractions: humic acid (HA), fulvic acid (FA), and humin.[3][4]

-

This compound (HA): Insoluble in water under acidic conditions (pH < 2) but soluble at higher pH values.[5][6] They are generally considered to have a higher molecular weight and a greater degree of polymerization compared to fulvic acids.[5][7]

-

Fulvic Acid (FA): Soluble in water under all pH conditions.[5][6] FAs typically have a lower molecular weight and a higher oxygen content due to a greater abundance of oxygen-containing functional groups.[7]

-

Humin: The fraction of humic substances that is insoluble in water at any pH value.[5]

The distinct solubility characteristics of humic and fulvic acids form the basis of their geochemical fractionation.[6][8] These differences are primarily attributed to variations in molecular weight, elemental composition, and the density of functional groups.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for humic and fulvic acids, providing a basis for comparison and understanding their distinct chemical nature.

Table 1: Elemental Composition of Humic and Fulvic Acids (% dry ash-free basis)

| Element | Humic Acids | Fulvic Acids | Reference(s) |

| Carbon (C) | 51.14 - 58.7% | 40.7 - 50.6% | [9][10][11] |

| Hydrogen (H) | 3.2 - 6.2% | 3.8 - 7.0% | [9][10] |

| Oxygen (O) | 32.8 - 40.02% | 39.7 - 52.68% | [9][10] |

| Nitrogen (N) | 0.8 - 4.3% | 0.9 - 3.8% | [9][10][11] |

| Sulfur (S) | 0.1 - 1.5% | 0.1 - 3.6% | [9] |

Table 2: Molecular Weight of Humic and Fulvic Acids

| Parameter | Humic Acids | Fulvic Acids | Reference(s) |

| Weight-Average MW (Mw) | 1,000 - >12,000 Da | 500 - 2,000 Da | [9][12] |

| Number-Average MW (Mn) | Varies with source | Varies with source | [12] |

Table 3: Functional Group Content of Humic and Fulvic Acids (meq/g)

| Functional Group | Humic Acids | Fulvic Acids | Reference(s) |

| Total Acidity | 4.0 - 8.7 | 9.0 - 14.0 | [5][13] |

| Carboxyl (-COOH) | 4.2 - 5.7 | 6.2 - 11.2 | [11][13] |

| Phenolic (-OH) | 3.0 - 5.7 | 3.2 - 5.7 | [11][13] |

| Alcoholic (-OH) | Varies with source | 3.5 - 5.0 | [11] |

Experimental Protocols for Fractionation

The standard method for separating humic and fulvic acids is based on their differential solubility in acidic and alkaline solutions. The International Humic Substances Society (IHSS) provides a widely recognized protocol, which is outlined below.[14]

Standard Acid-Base Fractionation Protocol

This protocol describes the fundamental steps for separating humic and fulvic acids from a solid sample (e.g., soil, compost).

Materials:

-

0.1 M NaOH

-

6 M HCl

-

0.1 M HCl

-

Centrifuge and centrifuge tubes

-

Shaker

Procedure:

-

Alkaline Extraction:

-

Mix the solid sample with 0.1 M NaOH at a 1:10 (w/v) ratio.[4][15]

-

Shake the suspension for a minimum of 4 hours under an inert atmosphere (e.g., N2) to minimize oxidative degradation.[15]

-

Separate the supernatant, which contains the dissolved humic and fulvic acids, from the insoluble residue (humin) by centrifugation.[3]

-

-

Acidification and this compound Precipitation:

-

Purification of this compound:

-

Redissolve the this compound precipitate in a minimum volume of 0.1 M KOH.[15]

-

Add solid KCl to achieve a concentration of 0.3 M K+ and centrifuge at high speed to remove suspended solids.[15]

-

Reprecipitate the this compound by adding 6 M HCl to pH 1.0.[15]

-

Wash the this compound precipitate with 0.1 M HCl.[15]

-

-

Purification of Fulvic Acid:

-

The supernatant from step 2, containing the fulvic acid fraction, is further purified to remove co-extracted non-humic substances and salts.[16] This is often achieved using adsorption chromatography.

-

Fulvic Acid Purification using XAD-8 Resin

Materials:

-

XAD-8 resin

-

0.1 M NaOH

-

Distilled water

-

Chromatography column

Procedure:

-

Resin Adsorption:

-

Washing:

-

Elution:

-

Protonation:

Visualizing the Fractionation Process

The following diagrams, generated using Graphviz, illustrate the key workflows in the geochemical fractionation of humic and fulvic acids.

Caption: Standard acid-base fractionation workflow for humic and fulvic acids.

Caption: Purification of fulvic acid using XAD-8 resin chromatography.

Advanced Analytical Techniques for Characterization